An In-Depth Technical Guide to the Core Chemical Properties and Structure of Sulfamonomethoxine-d3
An In-Depth Technical Guide to the Core Chemical Properties and Structure of Sulfamonomethoxine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Sulfamonomethoxine-d3. This deuterated analog of the sulfonamide antibiotic, Sulfamonomethoxine, is a valuable tool in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
Sulfamonomethoxine-d3 is the deuterium-labeled form of Sulfamonomethoxine, a long-acting sulfonamide antibiotic. The introduction of deuterium atoms into the methoxy group creates a heavier molecule, which can be advantageous for use as an internal standard in quantitative mass spectrometry-based assays.
| Property | Value | Reference |
| Chemical Name | 4-amino-N-(6-(methoxy-d3)pyrimidin-4-yl)benzenesulfonamide | |
| CAS Number | 2704162-84-3 | [1] |
| Molecular Formula | C₁₁H₉D₃N₄O₃S | [1] |
| Molecular Weight | 283.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 203-206 °C (for non-deuterated form) | |
| Solubility | Soluble in methanol and ethanol. |
Chemical Structure
The chemical structure of Sulfamonomethoxine-d3 consists of a sulfanilamide core linked to a 6-(methoxy-d3)pyrimidin-4-amine moiety. The key feature is the presence of three deuterium atoms on the methoxy group.
Structure:
Mechanism of Action: Inhibition of Folate Synthesis
Sulfamonomethoxine, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folate synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. By mimicking the structure of PABA, Sulfamonomethoxine binds to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.
Caption: Competitive inhibition of dihydropteroate synthase by Sulfamonomethoxine-d3.
Experimental Protocols
Proposed Synthesis of Sulfamonomethoxine-d3
A plausible synthetic route to Sulfamonomethoxine-d3 involves the reaction of a protected sulfanilamide derivative with a pyrimidine intermediate bearing the deuterated methoxy group. The key step is the introduction of the trideuteromethoxy group using a deuterated methylating agent.
Workflow for the Proposed Synthesis of Sulfamonomethoxine-d3:
Caption: Proposed synthetic workflow for Sulfamonomethoxine-d3.
Detailed Methodology:
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Synthesis of the Pyrimidine Intermediate: 4-Amino-6-chloropyrimidine can be reacted with sodium methoxide-d3 (prepared from methanol-d4 and sodium metal) to yield 4-amino-6-(methoxy-d3)pyrimidine.
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Coupling Reaction: The resulting 4-amino-6-(methoxy-d3)pyrimidine is then reacted with 4-acetylaminobenzenesulfonyl chloride in the presence of a base such as pyridine to form the protected intermediate.
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Deprotection: The acetyl protecting group is subsequently removed by acid or base hydrolysis to yield the final product, Sulfamonomethoxine-d3.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Analytical Methodology: HPLC-MS/MS for Quantification
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed for the sensitive and selective quantification of Sulfamonomethoxine-d3, often in biological matrices where its non-deuterated counterpart is also being measured.
Workflow for HPLC-MS/MS Analysis:
Caption: General workflow for the analysis of Sulfamonomethoxine-d3 by HPLC-MS/MS.
Detailed Protocol:
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Sample Preparation: For biological samples such as plasma or tissue homogenates, a protein precipitation step with a solvent like acetonitrile is often employed, followed by centrifugation. The resulting supernatant can be further cleaned up using solid-phase extraction (SPE).
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Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
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Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is common.
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Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
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Mass Spectrometric Conditions:
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Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
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Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Sulfamonomethoxine and Sulfamonomethoxine-d3. For Sulfamonomethoxine-d3, the precursor ion would be [M+H]⁺ at m/z 284.1, and for the non-deuterated form, it would be m/z 281.1. Product ions would be selected based on fragmentation patterns.
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This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with Sulfamonomethoxine-d3. The provided information on its chemical properties, structure, mechanism of action, and experimental protocols can aid in the design and execution of studies utilizing this important analytical standard.
